An In-depth Technical Guide to 2-Methoxypyridine-4-carbothioamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Methoxypyridine-4-carbothioamide: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous clinically significant compounds.[1] When functionalized, its derivatives offer a rich tapestry of pharmacological activities. This guide focuses on a specific derivative, 2-Methoxypyridine-4-carbothioamide , a molecule that combines the established 2-methoxypyridine core with a carbothioamide (thioamide) functional group. The 2-methoxypyridine moiety is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), prized for its ability to undergo extensive functionalization.[2][3] The thioamide group, an isostere of the common amide bond, imparts unique physicochemical properties, including altered hydrogen bonding, increased lipophilicity, and often enhanced metabolic stability, contributing to a wide spectrum of biological activities.[4]
This document provides a comprehensive analysis of 2-Methoxypyridine-4-carbothioamide, detailing its chemical structure, molecular weight, and other core properties. It further outlines a scientifically-grounded synthetic pathway and essential characterization techniques, offering valuable insights for its application in research and drug development.
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and core physicochemical parameters. These data are critical for its identification, purity assessment, and for predicting its behavior in both chemical and biological systems.
Caption: Chemical structure of 2-Methoxypyridine-4-carbothioamide.
The core properties of 2-Methoxypyridine-4-carbothioamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-methoxypyridine-4-carbothioamide | PubChem |
| CAS Number | 929972-07-6 | [5][6] |
| Molecular Formula | C₇H₈N₂OS | [7][8] |
| Monoisotopic Mass | 168.03574 Da | [7][8] |
| SMILES | COC1=NC=CC(=C1)C(=S)N | [7] |
| InChIKey | KUMPRKLCQYVSEP-UHFFFAOYSA-N | [7] |
| Predicted XlogP | 0.8 | [7] |
Synthesis and Purification
While specific literature detailing the synthesis of 2-Methoxypyridine-4-carbothioamide is not extensively published, a robust and widely accepted method for creating pyridine carbothioamides is through the thionation of the corresponding cyanopyridine precursor.[9][10] This process involves the reaction of a nitrile with a sulfur source, such as sodium sulfide or hydrogen sulfide, to yield the desired thioamide.[9][10]
The logical precursor for this synthesis is 2-methoxy-4-cyanopyridine . The causality behind this choice is the direct conversion of the cyano (-CN) group to the carbothioamide (-C(=S)NH₂) group, which is an efficient and high-yielding transformation.
Caption: Proposed synthetic workflow for 2-Methoxypyridine-4-carbothioamide.
Experimental Protocol: Synthesis via Thionation
This protocol is a self-validating system; the identity and purity of the final product must be confirmed using the characterization methods outlined in the next section.
Materials:
-
2-methoxy-4-cyanopyridine
-
Sodium sulfide (Na₂S)
-
Elemental Sulfur (S)
-
Deionized Water
-
Methanol or Acetonitrile (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-4-cyanopyridine (1 equivalent) in deionized water.
-
Addition of Reagents: To the stirred solution, add sodium sulfide (approx. 1.4 equivalents) and a catalytic amount of elemental sulfur (approx. 0.3 equivalents). The use of aqueous sodium sulfide is a common and effective method for this type of thionation.[9]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If not, the product can be precipitated by careful acidification with a dilute acid.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as methanol or acetonitrile, to yield pure 2-Methoxypyridine-4-carbothioamide as a crystalline solid.[9]
Analytical Characterization
Thorough characterization is imperative to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic methods provides a definitive fingerprint of the molecule.
| Technique | Expected Observations | Rationale |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z ≈ 169.0430, consistent with the molecular formula C₇H₈N₂OS. | Confirms the molecular weight and elemental composition of the compound.[7][8] |
| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), aromatic protons on the pyridine ring, and the thioamide protons (-NH₂). | Provides information on the electronic environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Resonances for the methoxy carbon, the pyridine ring carbons, and a distinct downfield signal for the thioamide carbon (C=S). | Determines the number and type of carbon atoms in the molecule.[1] |
| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching (thioamide), C-H stretching (aromatic and aliphatic), C=S stretching, and C-N stretching. | Identifies the key functional groups present in the molecule.[11] |
The combination of these techniques provides irrefutable evidence for the successful synthesis of 2-Methoxypyridine-4-carbothioamide.
Relevance in Drug Discovery and Development
The structural motifs within 2-Methoxypyridine-4-carbothioamide suggest significant potential for applications in drug discovery.
-
Anti-tubercular Potential: The pyridine-4-carbothioamide core is the defining feature of prothionamide, a second-line antitubercular drug.[9] Prothionamide and related compounds function by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[11] This structural similarity suggests that 2-Methoxypyridine-4-carbothioamide could be a valuable starting point for developing new anti-tubercular agents.
-
Anti-inflammatory Activity: Pyridine carbothioamide analogs have recently been investigated for their anti-inflammatory potential.[12] In silico and in vivo studies have shown that these compounds can interact with key inflammatory targets like cyclooxygenase (COX) enzymes and nitric oxide synthase.[12] This indicates a promising avenue for developing novel anti-inflammatory drugs.
-
Versatile Chemical Intermediate: The 2-methoxypyridine unit is a valuable building block in synthetic chemistry. It can serve as a less basic surrogate for pyridine, which is advantageous in certain metal-catalyzed reactions, and can be later transformed into corresponding piperidine or pyridone structures.[3] This versatility makes the title compound an attractive intermediate for creating more complex molecular architectures.
Conclusion
2-Methoxypyridine-4-carbothioamide is a heterocyclic compound with a well-defined chemical structure and molecular weight. Its synthesis is readily achievable through established chemical methodologies, primarily the thionation of its cyanopyridine precursor. The true value of this molecule lies in the convergence of its two key structural features: the versatile 2-methoxypyridine core and the biologically active carbothioamide group. This combination makes it a compound of significant interest for researchers and scientists in drug development, particularly in the pursuit of novel anti-tubercular and anti-inflammatory agents. The foundational data and synthetic strategies presented in this guide provide a solid framework for its further exploration and application.
References
-
PubChemLite. 2-methoxypyridine-4-carbothioamide (C7H8N2OS). Available from: [Link]. [Accessed February 2026].
-
Taleb, A. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available from: [Link].
-
PubChem. 2-Methoxypyridine | C6H7NO | CID 74201. Available from: [Link].
-
Chembk. (2025). 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. Available from: [Link].
-
Reagentia. 2-Methoxypyridine-4-carbothioamide (1 x 100 mg). Available from: [Link].
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
PubChemLite. 4-methoxypyridine-2-carbothioamide (C7H8N2OS). Available from: [Link].
-
ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link].
-
PubChem. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891. Available from: [Link].
-
Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available from: [Link].
-
Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available from: [Link].
-
ResearchGate. (2019). 2‐Methoxy Pyridine. Available from: [Link].
-
Khan, K. M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PMC. Available from: [Link].
-
Alchimica. 2-Methoxypyridine-4-carbothioamide (1 x 1 g). Available from: [Link].
-
Balachandran, V., & Santhi, G. (2012). Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link].
-
MDPI. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Available from: [Link].
Sources
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methoxypyridine-4-carbothioamide (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. 2-Methoxypyridine-4-carbothioamide (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 7. PubChemLite - 2-methoxypyridine-4-carbothioamide (C7H8N2OS) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 4-methoxypyridine-2-carbothioamide (C7H8N2OS) [pubchemlite.lcsb.uni.lu]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
